Cas no 80843-70-5 (3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether)

3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether structure
80843-70-5 structure
Product name:3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether
CAS No:80843-70-5
MF:C24H24F2O3
MW:398.442374229431
CID:986136
PubChem ID:3067125

3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether Chemical and Physical Properties

Names and Identifiers

    • 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether
    • 1-(difluoromethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene
    • 80843-70-5
    • CHEMBL2285854
    • Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
    • SCHEMBL9559018
    • 1-((2-(4-(Difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene
    • DTXSID30230676
    • Inchi: InChI=1S/C24H24F2O3/c1-24(2,19-11-13-21(14-12-19)29-23(25)26)17-27-16-18-7-6-10-22(15-18)28-20-8-4-3-5-9-20/h3-15,23H,16-17H2,1-2H3
    • InChI Key: WYPFXTQJTZVUJS-UHFFFAOYSA-N
    • SMILES: CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F

Computed Properties

  • Exact Mass: 398.169
  • Monoisotopic Mass: 398.169
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: nothing
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • Density: 1.153
  • Boiling Point: 467.5°C at 760 mmHg
  • Flash Point: 246°C
  • Refractive Index: 1.542

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